6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound classified under the category of naphthalenones, which are derivatives of naphthalene featuring a ketone functional group. This compound is characterized by the presence of a dimethylamino group, which enhances its chemical reactivity and biological activity. It has garnered attention in medicinal chemistry due to its potential applications in drug development.
The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One notable approach involves the reduction of 6-(Dimethylamino)naphthalen-1(2H)-one, which can be performed using catalytic hydrogenation or other reducing agents.
The molecular structure of 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one features a bicyclic naphthalene core with a ketone group at position one and a dimethylamino substituent at position six. The structural formula can be represented as:
Key structural data include:
6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one participates in various chemical reactions:
The mechanism of action for compounds like 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit cytotoxic properties against cancer cell lines, potentially through the following mechanisms:
The physical properties of 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one include:
Chemical properties include reactivity towards electrophiles due to the presence of the dimethylamino group, making it useful for further derivatization in synthetic applications .
6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one has potential applications in various fields:
6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one (CAS 31435-75-3) belongs to the tetralone class of bicyclic compounds characterized by a partially saturated naphthalene backbone with a ketone functionality at the C1 position. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol [2] [6]. The compound features a planar hydrophobic core formed by the fused cyclohexenone and benzene rings, with a tertiary amine substituent at the C6 position. This strategic placement creates a distinct electronic asymmetry across the aromatic system, where the dimethylamino group serves as a potent electron-donating moiety that significantly alters the compound's electron density distribution [2] [6].
The ketone group at C1 provides a hydrogen bond acceptor site, while the dimethylamino group offers a potential hydrogen bond acceptor or cationic center at physiological pH, given its predicted pKa of 2.18 [2]. This combination creates a dual polarity profile – the hydrophobic tetralin system balanced against polar, ionizable functionality. The molecule's rotational flexibility around the C6-dimethylamino bond allows conformational adaptation to diverse biological targets, a property exploited in rational drug design. Crystallographic studies of structurally similar dihydronaphthalenones reveal that the ketone carbonyl typically adopts an s-trans conformation relative to the C2-C3 bond, facilitating planarity in the enone system that enhances target binding [8].
Table 1: Fundamental Physicochemical Properties of 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₁₂H₁₅NO | - |
Molecular Weight | 189.25 g/mol | - |
Melting Point | 82-83.5°C | Solvent: Ethyl ether [2] |
Boiling Point | 344.0 ± 31.0°C | Predicted [2] |
Density | 1.108 ± 0.06 g/cm³ | Predicted [2] |
pKa | 2.18 ± 0.20 | Predicted [2] |
LogP | ~2.0 (Estimated) | - |
The exploration of dihydronaphthalenone derivatives in medicinal chemistry traces back to the mid-20th century when researchers began systematically investigating natural product-inspired scaffolds for their bioactive potential. Tetralone derivatives emerged as privileged structures following the discovery that 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) served as a versatile precursor to numerous pharmacologically active molecules [7] [10]. The introduction of amino substituents to this core represented a significant evolution, with 6-amino derivatives gaining prominence in the 1970s after the identification of their enhanced bioactivity profiles compared to unsubstituted analogs [4].
The specific incorporation of the dimethylamino group at C6 marked a strategic advancement driven by structure-activity relationship (SAR) studies that revealed the superiority of tertiary amines over primary amines in enhancing blood-brain barrier penetration and receptor affinity. This modification coincided with the golden era of neuropharmacological agent development, where researchers exploited the dimethylamino group's ability to mimic natural neurotransmitters [3]. The compound's CAS registration (31435-75-3) in 1974 reflects this period of intense investigation into modified heterocycles for central nervous system applications [2]. Historically, synthetic routes to this compound involved Friedel-Crafts acylation followed by reductive amination, though modern approaches employ more efficient catalytic methods.
The scaffold gained renewed interest in the 1990s when researchers recognized its structural similarity to bioactive indanones being developed for neurodegenerative disorders. As noted in studies of α-synuclein ligands: "A common feature in reported α-synuclein ligands is two aromatic ring systems separated by a spacer... The [6+5] ring system including 3-(benzylidene)-2-ones may impart better affinity" [5]. This observation placed 6-substituted tetralones as valuable isosteres in neurotherapeutic development, bridging the gap between simpler monocyclic compounds and more complex polycyclic architectures.
In contemporary drug discovery, 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one has emerged as a promising scaffold for multitarget ligand development, particularly for complex multifactorial diseases. Its structural features enable simultaneous interaction with diverse biological targets, including enzymes, receptors, and protein aggregates implicated in neurodegenerative and oncological pathologies [3] [5]. The dimethylamino group enhances the molecule's ability to engage in cation-π interactions with target proteins, while the hydrophobic tetralin core facilitates van der Waals interactions with hydrophobic binding pockets – a dual capability critical for multitarget engagement.
Research into structurally similar adamantyl-containing neuroactive agents demonstrates how hydrophobic domains can be optimized for specific target profiles: "The design of P2X7 receptor antagonists led to the discovery of the adamantyl benzamide 18, which showed nanomolar activity... The experimental logP value for 18 (logP = 4.07) is close to the range of optimum logP values for CNS-active therapeutics" [3]. Though distinct in structure, this principle applies directly to 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one, where logP optimization balances membrane permeability and target binding.
The compound's versatility is evident in its application across multiple therapeutic domains:
Table 2: Potential Therapeutic Applications Through Structural Modification
Therapeutic Area | Structural Modification | Biological Targets |
---|---|---|
Neurodegenerative Imaging | Introduction of radiolabeled groups | α-Synuclein fibrils [5] |
Kinase Inhibition Therapy | Elongation at C2/C3 positions | Chronic myelogenous leukemia kinases [3] |
Anti-neuroinflammatory | Fluorination at C5/C7 positions | NF-κB pathway [8] |
Retinoid Therapy | Conjugation with carboxylic acids | Retinoic acid receptor isoforms [3] |
The future development of this scaffold will likely exploit advances in structure-based drug design and computational modeling to optimize its multitarget potential. As noted in recent studies of analogous compounds: "Molecular docking experiments between an analogue and the retinoic acid receptor-γ showed an interaction between the adamantyl group and isoleucine and leucine residues" [3]. Similar approaches could precisely define how 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one interacts with complementary protein domains across multiple targets, potentially unlocking new therapeutic applications in complex diseases requiring polypharmacology.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7